(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine
Description
(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine (CAS: 2639960-45-3) is a fluorinated pyrrolidine derivative with a stereospecific trifluoroethyl substituent at the 3-position of the pyrrolidine ring. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications . The (3S)-stereochemistry is critical for its biological activity, as the spatial arrangement influences binding interactions with target proteins, such as kinases involved in inflammatory diseases . This compound is structurally characterized by:
- Molecular formula: C₆H₁₁ClF₃N
- Molecular weight: 189.61 g/mol
- Key features: High lipophilicity (due to the trifluoroethyl group) and stereochemical specificity.
Properties
Molecular Formula |
C6H10F3N |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m0/s1 |
InChI Key |
PTXOIRIEXVHPML-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CC(F)(F)F |
Canonical SMILES |
C1CNCC1CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions can yield the desired product.
Chiral Resolution: The chiral center at the third position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Chemistry: To enhance efficiency and scalability.
Catalysis: Using chiral catalysts to ensure enantioselectivity.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine.
Reduction: Reduced derivatives with modified trifluoroethyl groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry
Materials Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
(3S)-3-(2-Methoxyethoxy)pyrrolidine Acetate
(3S)-3-(3-Fluorophenyl)pyrrolidine Hydrochloride
(3S)-3-(Difluoromethyl)pyrrolidine Hydrochloride
(3R,4S)-1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol
- Structure : Difluoroethyl substituent with additional hydroxyl groups at positions 3 and 4.
- Properties :
- Applications: Potential use in glycosidase inhibitors or as a carbohydrate mimetic due to diol functionality .
(3S)-3-(2-Methylphenoxy)pyrrolidine
- Structure: Aromatic ether substituent (2-methylphenoxy) replaces the trifluoroethyl group.
- Properties :
- Applications : Likely targets extracellular receptors where steric effects are tolerated .
Structural and Pharmacological Analysis
Electronic and Steric Effects
- Trifluoroethyl Group : Strong electron-withdrawing effect increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine or serine in kinases) .
- Fluorophenyl vs. Trifluoroethyl : The former enables aromatic stacking, while the latter prioritizes hydrophobic and electrostatic interactions .
Pharmacokinetic Profiles
| Property | (3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine | (3S)-3-(3-Fluorophenyl)pyrrolidine | (3S)-3-(Difluoromethyl)pyrrolidine |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~2.5 | ~1.8 |
| Metabolic Stability | High (resists oxidation) | Moderate | Moderate |
| Solubility (HCl salt) | >50 mg/mL | >50 mg/mL | >30 mg/mL |
Biological Activity
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine is a compound of significant interest in medicinal chemistry and biological research due to its unique trifluoroethyl substitution on the pyrrolidine ring. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
The molecular formula of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine is , with a molecular weight of 189.61 g/mol. The presence of the trifluoroethyl group enhances lipophilicity, which can influence the compound's interactions with biological membranes and proteins.
The biological activity of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups increase the compound's affinity for lipid membranes, potentially facilitating its entry into cells. The pyrrolidine structure may enhance binding to various biological targets, influencing several biochemical pathways .
3. Biological Activity
Research indicates that (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine exhibits a range of biological activities:
- Modulation of Receptor Activity : Initial studies suggest that this compound may influence receptor activity and metabolic pathways, although further research is needed to clarify these effects .
- Potential as a Pharmaceutical Intermediate : Its unique chemical structure positions it as a candidate for developing new drugs or therapeutic agents .
- Interactions with Biomolecules : The compound's interactions with proteins and enzymes are under investigation to understand its full biological implications .
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Findings |
|---|---|---|
| General Interactions | Identified potential interactions with biomolecules. | |
| Receptor Modulation | Suggested modulation of receptor activity affecting metabolic pathways. | |
| Pharmaceutical Use | Explored as an intermediate in drug synthesis. |
Notable Research Outcomes
- A study highlighted that compounds containing trifluoromethyl groups often show enhanced potency in inhibiting specific enzymes compared to their non-fluorinated counterparts. For instance, the inclusion of a -CF₃ group in certain drug candidates significantly improved their efficacy against targets like reverse transcriptase .
- Ongoing investigations into (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine’s effects on cellular signaling pathways have demonstrated promising results in modulating inflammatory responses .
5. Future Directions
The promising initial findings regarding the biological activity of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine necessitate further exploration into its pharmacological potential. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.
- Comparative Analyses : Evaluating its effectiveness against existing therapeutic agents to establish its potential role in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
